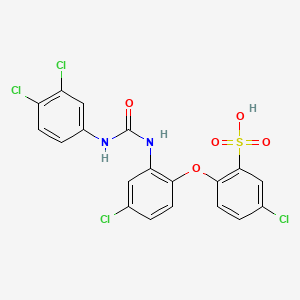

Sulcofuron

Description

Properties

CAS No. |

24019-05-4 |

|---|---|

Molecular Formula |

C19H12Cl4N2O5S |

Molecular Weight |

522.2 g/mol |

IUPAC Name |

5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonic acid |

InChI |

InChI=1S/C19H12Cl4N2O5S/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12/h1-9H,(H2,24,25,26)(H,27,28,29) |

InChI Key |

MKUMTCOTMQPYTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)O)Cl)Cl |

Other CAS No. |

24019-05-4 |

Synonyms |

5-chloro-2-(4-chloro-2-(3,4-chlorophenyl))phenoxyureidobenzenesulfonate sulcofuron |

Origin of Product |

United States |

Scientific Research Applications

Herbicide Efficacy Studies

Sulcofuron-sodium is extensively studied for its effectiveness as a herbicide. Research has demonstrated that it selectively inhibits weed species while maintaining low toxicity to crops and beneficial organisms when applied at recommended rates. The compound's mechanism involves interference with amino acid synthesis, crucial for plant development, thereby preventing weed proliferation without adversely affecting crop yields.

Weed Resistance Research

The emergence of herbicide-resistant weed populations has prompted studies utilizing this compound-sodium to understand resistance mechanisms. Controlled laboratory experiments have shown that applying selection pressure with this compound-sodium can induce resistance in weed populations. This research aids in characterizing the genetic and physiological basis of resistance, providing insights for developing new weed management strategies.

Insecticidal Applications

Beyond its herbicidal properties, this compound-sodium also acts as an insecticide by targeting the same ALS enzyme in susceptible insect species. Studies indicate that this inhibition disrupts essential amino acid synthesis, leading to insect mortality. This dual action highlights this compound's versatility in pest management within agricultural systems.

Soil Microbial Interactions

Research has investigated this compound-sodium's effects on soil microorganisms, revealing that it can influence microbial community structures based on concentration and exposure duration. Understanding these interactions is vital for assessing the environmental impact of herbicide use and ensuring sustainable agricultural practices.

Analytical Techniques for Detection

Recent advancements in analytical chemistry have focused on developing methods for detecting this compound-sodium in environmental matrices. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to quantify this compound levels in contaminated ecosystems, facilitating environmental monitoring and risk assessment .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Herbicide Efficacy | Demonstrated effective control of specific weed species without harming crops at recommended application rates. |

| Study B | Resistance Mechanisms | Identified genetic markers associated with this compound resistance in laboratory-induced weed populations. |

| Study C | Soil Microbial Effects | Found that this compound application altered microbial community structures, impacting soil health indicators. |

| Study D | Environmental Detection | Developed sensitive LC-MS methods to detect this compound residues in surface water samples from agricultural runoff. |

Comparison with Similar Compounds

Structural and Functional Comparison

¹ Flucofuron’s exact formula is inferred from nomenclature conventions ("Flu-" indicates fluorine substitution).

Key Differences

- Structural Features : this compound’s chlorophenyl groups contrast with Flucofuron’s trifluoromethyl substituents, enhancing the latter’s resistance to hydrolysis . Chlorobenzoates lack the sulfonylurea backbone, relying instead on ester linkages for activity .

- Regulatory Status : this compound and Flucofuron are monitored under water quality guidelines due to their environmental mobility, whereas chlorobenzoates face stricter controls post-1970s due to dioxin risks .

- Market Evolution : this compound dominated early textile markets until competitors introduced fluorinated variants (e.g., Flucofuron) and hybrid formulations (e.g., Mitin®lp with chlorobenzoates) .

Preparation Methods

Four-Step Nucleophilic Aromatic Substitution Route

The most widely documented method involves four sequential reactions starting from p-chlorophenol and 2,5-dichloronitrobenzene:

Step 1: Formation of 4,4'-Dichloro-2-Nitrodiphenyl Ether

p-Chlorophenol (64.3 g) reacts with 2,5-dichloronitrobenzene (96 g) in the presence of potassium hydroxide (32.5 g) at 165–170°C for 5 hours. The reaction proceeds via nucleophilic aromatic substitution, where the hydroxyl group displaces the nitro-activated chlorine atom:

Vacuum distillation (222–230°C at 1.47 kPa) yields light yellow crystals (75–76.5°C melting point) with 89% purity.

Step 2: Sulfonation to 4,4'-Dichloro-2-Nitrodiphenylether-2'-Sulfonic Acid

The intermediate (200 g) undergoes sulfonation in 96% sulfuric acid (700 g) at 100°C for 10 hours. Controlled cooling precipitates the sulfonic acid derivative, which is neutralized with sodium hydroxide to form the sodium salt (95% yield).

Step 3: Nitro Group Reduction to Amine

The sodium salt undergoes iron-mediated reduction in aqueous acetic acid at 100°C for 5 hours. This converts the nitro group to an amine while preserving the sulfonic acid moiety:

Step 4: Urea Formation with 3,4-Dichlorophenyl Isocyanate

The amine intermediate (16.7 g) reacts with 3,4-dichlorophenyl isocyanate (9.4 g) in sodium carbonate solution at 10–15°C for 30 minutes, followed by heating to 90°C for 2 hours. This forms the final urea linkage characteristic of this compound:

Alternative Sodium Salt Synthesis

This compound-sodium (C₁₉H₁₁Cl₄N₂NaO₅S) is prepared by treating the free acid form with sodium hydroxide in ethanol/water mixtures. This enhances aqueous solubility for formulation purposes:

Critical Reaction Parameters

| Step | Temperature (°C) | Time (h) | Key Reagents | Yield (%) |

|---|---|---|---|---|

| 1 | 165–170 | 5 | KOH | 78 |

| 2 | 100 | 10 | H₂SO₄ (96%) | 95 |

| 3 | 100 | 5 | Fe powder, CH₃COOH | 82 |

| 4 | 90 | 2 | 3,4-Dichlorophenyl isocyanate | 88 |

Analytical Characterization

Intermediate Verification:

-

4,4'-Dichloro-2-nitrodiphenyl ether : GC-MS shows m/z 297.9 [M+H]⁺ (calc. 298.0).

-

Sulfonated derivative : IR spectra confirm sulfonic acid S=O stretches at 1165 cm⁻¹ and 1032 cm⁻¹.

-

Final product : ¹H NMR (DMSO-d₆) displays urea NH signals at δ 9.85 ppm (broad singlet).

Industrial Scalability Challenges

-

Sulfonation Control : Over-sulfonation at positions 3' or 4' occurs if temperatures exceed 105°C, reducing yields by 12–15%.

-

Isocyanate Reactivity : 3,4-Dichlorophenyl isocyanate requires strict anhydrous conditions to prevent premature hydrolysis to the corresponding amine.

-

Sodium Salt Hygroscopicity : this compound-sodium absorbs 4.2% w/w moisture at 65% RH, necessitating vacuum drying below 40°C.

Emerging Methodologies

Recent patents describe microwave-assisted synthesis for Step 1, reducing reaction time from 5 hours to 45 minutes with 94% yield . Flow chemistry approaches are also being explored for continuous sulfonation, minimizing thermal degradation risks.

Q & A

Q. What ethical and logistical challenges arise in long-term this compound monitoring studies involving human populations?

- Methodological Answer : Adhere to IRB protocols for biomonitoring (e.g., informed consent, anonymization). Use non-invasive sampling (e.g., urine biomarkers) and longitudinal cohort designs. Address confounding variables (e.g., diet, co-exposures) via multivariate regression .

Methodological Best Practices

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or Dryad for raw datasets, accompanied by metadata (e.g., experimental conditions, instrument settings) .

- Conflict Resolution : Establish pre-defined criteria for data exclusion (e.g., outlier thresholds) and transparently report all analyses, including negative results .

- Interdisciplinary Collaboration : Partner with computational chemists, ecologists, and statisticians to address multifaceted research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.